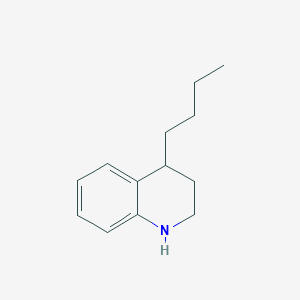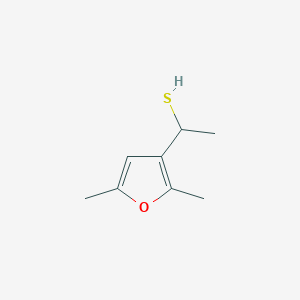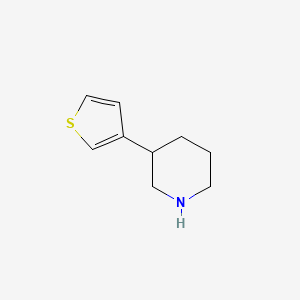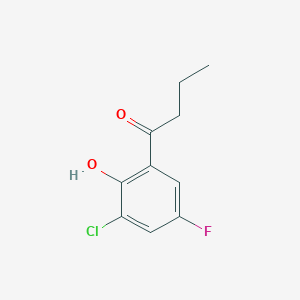![molecular formula C11H11FO B13311382 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13311382.png)
1-[(2-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H9FO It is characterized by a cyclopropane ring attached to a fluorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 2-fluorobenzyl chloride with cyclopropane carboxaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[(2-Fluorophenyl)methyl]cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid
- 1-[(2-Fluorophenyl)methyl]cyclopropane-1-methanol
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
Comparison: 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of both a fluorophenyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the aldehyde group allows for specific covalent interactions, while the fluorophenyl group enhances binding affinity and stability.
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H11FO/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4,8H,5-7H2 |
InChI Key |
REQYJPNMHUXHDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Tert-butylamino)methyl]-4-methoxyphenol](/img/structure/B13311309.png)
![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)



![4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13311340.png)



![1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol](/img/structure/B13311364.png)

![4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol](/img/structure/B13311371.png)
